![molecular formula C18H12F3N3O5S2 B6421282 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate CAS No. 896016-67-4](/img/structure/B6421282.png)
6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate” is a derivative of the 1,3,4-thiadiazole class of compounds . It has a molecular formula of C21H15N3O5S2 and an average mass of 453.491 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing three heteroatoms (two nitrogens and one sulfur). This ring is connected to a pyran ring, which is a six-membered ring containing one oxygen atom .Future Directions
Mechanism of Action
Target of Action
The compound contains a5-acetamido-1,3,4-thiadiazol-2-yl moiety , which is also present in Acetazolamide , a well-known carbonic anhydrase inhibitor . Therefore, it’s possible that F2532-0080 may also interact with carbonic anhydrase or similar enzymes.
Mode of Action
If it indeed targets carbonic anhydrase similar to Acetazolamide, it might inhibit the enzyme, thereby affecting various physiological processes such as fluid balance, respiration, and pH regulation .
Biochemical Pathways
If it acts like Acetazolamide, it could impact the carbonic anhydrase pathway , leading to decreased production of bicarbonate ions and subsequently affecting processes like fluid secretion, respiration, and pH balance .
Result of Action
If it behaves similarly to Acetazolamide, it could lead to decreased production of bicarbonate ions, affecting fluid balance and pH regulation .
properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O5S2/c1-9(25)22-16-23-24-17(31-16)30-8-12-6-13(26)14(7-28-12)29-15(27)10-2-4-11(5-3-10)18(19,20)21/h2-7H,8H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWTUYXZLSMMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.